Ebelactone a

描述

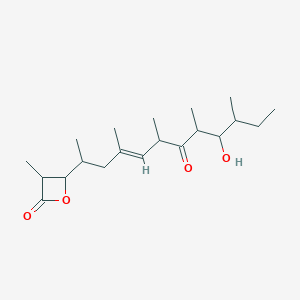

Ebelactone A is a polyketide-derived β-lactone natural product produced by Streptomyces aburaviensis ATCC 31860 . Its structure features a 14-membered macrolactone ring fused to a β-lactone moiety, critical for its potent esterase and lipase inhibitory activities . Biosynthetically, this compound is generated via a unique thioesterase (TE)-independent cyclization mechanism. Unlike typical polyketides that rely on TE domains for macrocyclization, this compound forms its β-lactone ring through spontaneous cyclization of a β-hydroxyacyl-N-acetylcysteamine (NAC) thioester precursor in aqueous ethanol, bypassing enzymatic catalysis . Genomic studies confirm the absence of TE domains in its polyketide synthase (PKS) cluster, supporting a non-catalytic assembly process . This mechanism distinguishes this compound from most β-lactones, which often require enzymatic cyclization.

准备方法

Synthetic Routes and Reaction Conditions: Ebelactone A can be synthesized through a series of chemical reactions involving the cyclization of a polyketide precursor. The biosynthesis involves the attack of a beta-hydroxy group onto the carbonyl moiety of an acyclic precursor, leading to the formation of the beta-lactone ring . The reaction of this compound with N-acetylcysteamine gives the beta-hydroxyacyl thioester, which cyclizes quantitatively to give this compound in aqueous ethanol .

Industrial Production Methods: this compound is produced industrially by cultivating Streptomyces aburaviensis ATCC 31860 under aerobic conditions. The fermentation process involves the use of specific culture media and conditions to optimize the yield of this compound .

化学反应分析

Types of Reactions: Ebelactone A undergoes various chemical reactions, including:

Cyclization: The formation of the beta-lactone ring through cyclization of the beta-hydroxyacyl thioester.

Hydrolysis: this compound can be hydrolyzed to form its corresponding hydroxy acid.

Common Reagents and Conditions:

N-acetylcysteamine: Used in the cyclization reaction to form the beta-lactone ring.

Aqueous ethanol: The solvent used in the cyclization reaction.

Major Products Formed:

Beta-hydroxyacyl thioester: An intermediate in the synthesis of this compound.

Hydroxy acid: Formed through the hydrolysis of this compound.

科学研究应用

Ebelactone A has a wide range of scientific research applications, including:

作用机制

Ebelactone A exerts its effects by inhibiting the activity of various enzymes, including esterases, lipases, and homoserine transacetylase . The inhibition occurs through the covalent modification of the enzyme’s active site, leading to the inactivation of the enzyme . This compound also modulates the mTOR pathway, which is involved in cell growth and proliferation .

相似化合物的比较

Ebelactone A belongs to a broader class of β-lactone-containing natural products with diverse bioactivities. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Ebelactone B

- Source : Streptomyces spp. .

- Structure : Shares the β-lactone core but differs in side-chain hydroxylation .

- Bioactivity : Inhibits endothelial lipase (EL) with an IC50 of 0.15 µM, comparable to this compound’s potency .

- Biosynthesis : Likely follows a similar TE-independent pathway due to structural homology .

Vittatalactone

- Source : Striped cucumber beetle (Acalymma vittatum) .

- Structure : Contains a β-lactone ring but with a shorter carbon chain and a pheromonal role .

- Bioactivity : Functions as an aggregation pheromone, unlike this compound’s enzyme inhibition .

- Biosynthesis: Synthesized de novo via polyketide pathways, but cyclization mechanism remains uncharacterized .

F-244

- Source : Fungal metabolites .

- Structure : Features a β-lactone fused to a decalin ring .

- Bioactivity : Inhibits fatty acid synthase (FAS), a divergent target from this compound’s esterase/lipase focus .

- Biosynthesis : Utilizes a TE-dependent cyclization, contrasting with this compound’s TE-independent process .

Oxazolomycin

- Source : Streptomyces spp. .

- Structure : Combines a β-lactone with an oxazole ring and triene side chain .

- Bioactivity : Exhibits antibacterial and antitumor activities via protease inhibition .

- Biosynthesis: Requires modular PKS and nonribosomal peptide synthetase (NRPS) systems, indicating greater complexity .

Comparative Data Tables

Table 2. Bioactivity Profiles

Key Differentiators

Cyclization Mechanism : this compound’s TE-independent cyclization is rare among β-lactones, which typically require TE domains (e.g., F-244) or complex hybrid systems (e.g., oxazolomycin) .

Bioactivity Scope : While most β-lactones target hydrolytic enzymes, this compound’s synthetic analogs demonstrate versatility against bacterial signaling pathways .

Structural Stability : The spontaneous cyclization of this compound’s precursor under mild conditions contrasts with the harsh chemical steps needed for synthetic β-lactones .

生物活性

Ebelactone A is a polyketide compound produced by the actinomycete Streptomyces aburaviensis. This compound has garnered significant interest due to its diverse biological activities, particularly its role as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the biosynthesis, mechanisms of action, and biological activities of this compound, supported by research findings and case studies.

1. Biosynthesis of this compound

The biosynthesis of this compound involves a complex pathway that has been elucidated through isotopic labeling studies. The key steps include:

- Precursor Incorporation : this compound is synthesized from propionate and acetate precursors. Isotopic labeling with sodium [1-^13C, ^18O_2] propionate has demonstrated that the β-lactone ring formation occurs through the attack of a β-hydroxy group on the carbonyl moiety of an acyclic precursor .

- Polyketide Synthase (PKS) Gene Cluster : The gene cluster responsible for the biosynthesis of this compound has been identified. Notably, this PKS lacks a terminal thioesterase domain, suggesting that cyclization occurs on the PKS surface rather than through a traditional thioesterase mechanism .

This compound exhibits its biological activity primarily through enzyme inhibition. Key mechanisms include:

- Inhibition of Esterases and Lipases : this compound is known to inhibit various esterases and lipases, which are crucial in lipid metabolism. This activity positions it as a potential therapeutic agent for metabolic disorders .

- Antimicrobial Properties : Research has shown that this compound can inactivate homoserine transacetylase (HTA) from Haemophilus influenzae. This covalent modification was confirmed via mass spectrometry, indicating its potential as an antimicrobial agent .

3. Biological Activities

This compound's biological activities extend across various domains:

- Enzyme Inhibition : It has been reported to inhibit:

- Homoserine transacetylase (HTA) : Covalent modification leads to enzyme inactivation, making it a candidate for developing new antimicrobial agents .

- Cathepsin A : Ebelactone B, a derivative, has shown significant effects in suppressing platelet aggregation in hypertensive models by inhibiting cathepsin A-like activity .

- Modulation of Signaling Pathways : this compound has been implicated in modulating the mTOR pathway, which is essential for cell growth and metabolism .

4. Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy against various strains including E. coli and Candida albicans. The minimal inhibitory concentrations (MICs) ranged from 0.12 to 128 μg/ml, demonstrating its potent antimicrobial properties .

- In Vivo Studies : In renovascular hypertensive rats, ebelactone B was administered to evaluate its effects on platelet aggregation. Results indicated a significant reduction in collagen-induced aggregation without affecting blood pressure, suggesting a targeted mechanism of action .

5. Summary Table of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect/Outcome |

|---|---|---|

| Esterase Inhibition | Various esterases | Inhibition of lipid metabolism |

| Antimicrobial Activity | HTA from H. influenzae | Covalent modification leading to enzyme inactivation |

| Platelet Aggregation | Cathepsin A | Suppression of aggregation in hypertensive models |

| mTOR Pathway Modulation | mTOR pathway | Potential influence on cell growth and metabolism |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Ebelactone A from natural sources?

- Methodological Guidance :

- Use bioassay-guided fractionation combined with chromatography (e.g., HPLC, TLC) for isolation .

- Characterize purity via NMR and mass spectrometry, adhering to protocols for new compound validation (e.g., ≥95% purity, spectral matching) .

- Include negative controls (e.g., solvent-only fractions) to rule out nonspecific activity .

Q. How can researchers design dose-response experiments to evaluate this compound’s inhibitory effects on enzymatic targets?

- Methodological Guidance :

- Employ in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) with varying concentrations of this compound.

- Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) and validate with positive controls (e.g., known inhibitors) .

- Replicate experiments ≥3 times to ensure statistical robustness (p < 0.05) .

Q. What criteria should guide the selection of in vitro models for studying this compound’s bioactivity?

- Methodological Guidance :

- Prioritize cell lines with relevance to this compound’s hypothesized mechanism (e.g., renal or vascular cells for kininase inhibition studies) .

- Include viability assays (e.g., MTT) to distinguish cytotoxic vs. target-specific effects .

- Document cell passage numbers and culture conditions to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles across studies be systematically resolved?

- Methodological Guidance :

- Conduct a meta-analysis of existing data, stratifying by variables like administration route (oral vs. subcutaneous) or animal models (e.g., Sprague-Dawley vs. Wistar rats) .

- Use sensitivity analysis to identify confounding factors (e.g., dosing schedules, assay variability) .

- Validate hypotheses via in vivo pharmacokinetic studies with standardized protocols (e.g., fixed sampling intervals) .

Q. What strategies are effective for elucidating this compound’s mechanism of action when initial proteomic data is inconclusive?

- Methodological Guidance :

- Apply orthogonal approaches:

- Chemical proteomics : Use activity-based protein profiling (ABPP) to identify binding partners .

- Gene knockout models : Test this compound’s efficacy in cells lacking candidate targets (e.g., CRISPR-Cas9-edited lines) .

- Cross-reference results with pathway enrichment tools (e.g., KEGG, DAVID) to prioritize hypotheses .

Q. How should researchers design longitudinal studies to assess this compound’s efficacy in chronic disease models?

- Methodological Guidance :

- Define endpoints aligned with disease progression (e.g., systolic blood pressure in hypertension models, fibrosis markers in renal studies) .

- Include sham-treated and comparator groups (e.g., lisinopril in hypertension studies) to contextualize efficacy .

- Use mixed-effects models to account for inter-individual variability in longitudinal data .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics datasets?

- Methodological Guidance :

- Apply false discovery rate (FDR) corrections for high-throughput data (e.g., transcriptomics) .

- Use multivariate analysis (e.g., PCA, PLS-DA) to identify dose-responsive pathways .

- Report effect sizes and confidence intervals to avoid overinterpreting small-sample studies .

Q. How can researchers address variability in this compound’s bioactivity across different batches of isolated compound?

- Methodological Guidance :

- Implement quality-control metrics:

- Batch-to-batch consistency checks via LC-MS and bioactivity assays .

- Store samples under inert conditions (e.g., argon, −80°C) to prevent degradation .

- Use ANOVA to compare batch effects and exclude outliers .

Q. Conflict Resolution and Reproducibility

Q. What steps ensure reproducibility when replicating this compound studies with limited raw data availability?

- Methodological Guidance :

- Request original datasets via institutional repositories or direct author contact .

- Replicate key experiments with independent batches of this compound and alternate assays (e.g., ELISA vs. Western blot) .

- Publish negative results to mitigate publication bias .

Q. How should researchers navigate discrepancies between in vitro and in vivo efficacy data for this compound?

属性

CAS 编号 |

76808-16-7 |

|---|---|

分子式 |

C20H34O4 |

分子量 |

338.5 g/mol |

IUPAC 名称 |

(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 |

InChI 键 |

WOISDAHQBUYEAF-QIQXJRRPSA-N |

SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |

手性 SMILES |

CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |

规范 SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |

同义词 |

3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。